1-Octyn-3-ol, 4-ethenylidene-, (3S)-
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Overview
Description
1-Octyn-3-ol, 4-ethenylidene-, (3S)- is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a triple bond and a vinylidene group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyn-3-ol, 4-ethenylidene-, (3S)- can be synthesized through several methods. One common approach involves the reaction of 1-octyne with formaldehyde in the presence of a base, followed by reduction to yield the desired alcohol. Another method includes the use of Grignard reagents, where 1-octyne reacts with a suitable aldehyde or ketone, followed by hydrolysis to obtain the alcohol.
Industrial Production Methods: Industrial production of 1-Octyn-3-ol, 4-ethenylidene-, (3S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Octyn-3-ol, 4-ethenylidene-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes, respectively.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Alkyl halides, ethers
Scientific Research Applications
1-Octyn-3-ol, 4-ethenylidene-, (3S)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-, (3S)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond and the hydroxyl group, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds, altering the structure and function of target molecules.
Comparison with Similar Compounds
1-Octyn-3-ol: A similar compound with a triple bond and a hydroxyl group but lacking the vinylidene group.
3-Octyn-1-ol: Another homologue with the triple bond and hydroxyl group positioned differently.
1-Octyn-3-ol, 4-ethyl-: A compound with an ethyl group instead of the vinylidene group.
Uniqueness: 1-Octyn-3-ol, 4-ethenylidene-, (3S)- is unique due to the presence of the vinylidene group, which imparts distinct reactivity and properties compared to its analogs. This structural feature makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
651020-63-2 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
HOYPRLMOQAZNMZ-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@H](C#C)O |
Canonical SMILES |
CCCCC(=C=C)C(C#C)O |
Origin of Product |
United States |
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